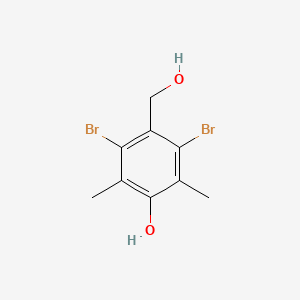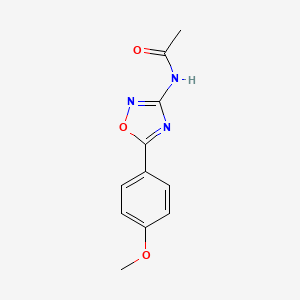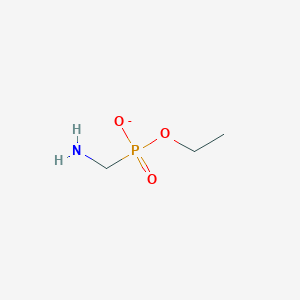
Ethyl (aminomethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (aminomethyl)phosphonate is an organophosphorus compound characterized by the presence of an ethyl group, an aminomethyl group, and a phosphonate group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts various chemical and biological properties, making it valuable in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (aminomethyl)phosphonate can be synthesized through several methods, with the most common being the hydrophosphonylation reaction. This involves the condensation of imines with phosphorous acid or its esters, such as diphenylphosphite . Another method is the Pudovik reaction, where esters of phosphorous acid are employed .
Industrial Production Methods: Industrial production often involves a two-step process: first synthesizing the ester derivative, followed by hydrolysis to obtain the desired phosphonic acid . This method ensures high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions involve replacing the ethyl or aminomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Ethyl (aminomethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (aminomethyl)phosphonate involves its interaction with various molecular targets. The compound can chelate metal ions, inhibiting enzymes that require these ions for activity . Additionally, its structural similarity to amino acids allows it to interfere with amino acid metabolism, affecting cellular processes . The phosphonate group can also mimic phosphate groups, leading to the inhibition of enzymes involved in phosphorylation reactions .
Comparación Con Compuestos Similares
Aminomethylphosphonic acid: This compound is a simpler analogue with similar biological applications.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Bisphosphonates: These compounds are used in the treatment of osteoporosis and share the phosphonate functional group.
Uniqueness: Ethyl (aminomethyl)phosphonate is unique due to its combination of an ethyl group, an aminomethyl group, and a phosphonate group. This combination imparts distinct chemical and biological properties, making it versatile for various applications .
Propiedades
Número CAS |
115340-31-3 |
|---|---|
Fórmula molecular |
C3H9NO3P- |
Peso molecular |
138.08 g/mol |
Nombre IUPAC |
aminomethyl(ethoxy)phosphinate |
InChI |
InChI=1S/C3H10NO3P/c1-2-7-8(5,6)3-4/h2-4H2,1H3,(H,5,6)/p-1 |
Clave InChI |
GXEKHSMRMFRQDS-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(CN)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
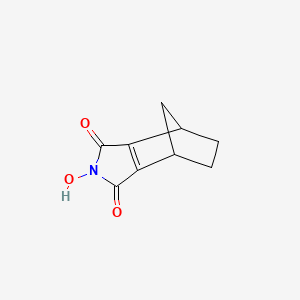
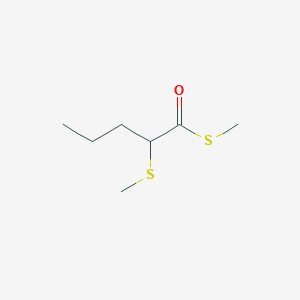
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

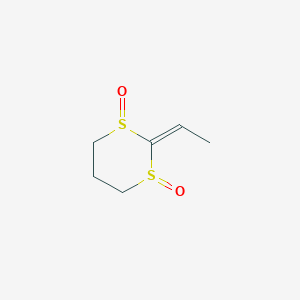
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
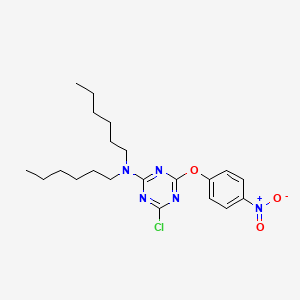
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
